3-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a sulfanyl linkage, and a hydroxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide typically involves the condensation of 3-[(4-chlorophenyl)sulfanyl]propanehydrazide with 2-hydroxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanyl and hydroxyphenyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-1-(2-thienyl)ethylidene]propanehydrazide
- 3-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-1-(4-iodophenyl)ethylidene]propanehydrazide
- 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]-5-nitrobenzohydrazide
Uniqueness
What sets 3-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyphenyl and chlorophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H17ClN2O2S |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C17H17ClN2O2S/c1-12(15-4-2-3-5-16(15)21)19-20-17(22)10-11-23-14-8-6-13(18)7-9-14/h2-9,21H,10-11H2,1H3,(H,20,22)/b19-12+ |
InChI Key |
IOWHLWDABQTZKR-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCSC1=CC=C(C=C1)Cl)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)CCSC1=CC=C(C=C1)Cl)C2=CC=CC=C2O |
Origin of Product |
United States |
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